molecular formula C8H8N2O2 B8457696 N-methoxyfuro[2,3-c]pyridin-7-amine

N-methoxyfuro[2,3-c]pyridin-7-amine

Cat. No. B8457696
M. Wt: 164.16 g/mol
InChI Key: IMUDHPKXGYMKOZ-UHFFFAOYSA-N
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Patent
US08378104B2

Procedure details

A three-necked flask was charged with 7-chloro-furo[2,3-c]pyridine (40 g, 0.26 mol) and n-butanol (300 mL) and heated at 125° C. Methoxyamine hydrochloride (54 g, 0.65 mol) was added as a solid and then additional methoxyamine hydrochloride (54 g, 0.65 mol) dissolved in water (50 mL) was added slowly. The resulting mixture was heated at reflux overnight. After cooling to RT, the reaction mixture was concentrated in vacuo. The remaining aqueous solution was basified to pH ˜8.5 with saturated NaHCO3 and extracted several times with DCM. The combined DCM extracts were washed with saturated NaHCO3 and brine. This solution was concentrated in vacuo leaving a dark brown syrup which was used without further purification.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
54 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[CH:9][O:8][C:7]=12.C(O)CCC.Cl.[CH3:17][O:18][NH2:19]>O>[CH3:17][O:18][NH:19][C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[CH:9][O:8][C:7]=12 |f:2.3|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
ClC=1N=CC=C2C1OC=C2
Name
Quantity
300 mL
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Quantity
54 g
Type
reactant
Smiles
Cl.CON
Step Three
Name
Quantity
54 g
Type
reactant
Smiles
Cl.CON
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted several times with DCM
WASH
Type
WASH
Details
The combined DCM extracts were washed with saturated NaHCO3 and brine
CONCENTRATION
Type
CONCENTRATION
Details
This solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
leaving a dark brown syrup which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Name
Type
Smiles
CONC=1N=CC=C2C1OC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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